Nik-smi1

Description

Contextualizing NF-κB Inducing Kinase (NIK) within Cellular Signaling Pathways

NF-κB signaling is broadly categorized into two principal branches: the canonical and non-canonical pathways. mdpi.comresearchgate.net While both pathways ultimately lead to the activation of NF-κB transcription factors, they are triggered by distinct stimuli and involve different signaling components and activation mechanisms. mdpi.comresearchgate.netcellsignal.com

Overview of Canonical and Non-Canonical NF-κB Signaling Mechanisms

The canonical NF-κB pathway is typically activated by a wide array of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as pathogen-associated molecular patterns (PAMPs) recognized by Toll-like receptors (TLRs). researchgate.netcellsignal.com This pathway relies on the IκB Kinase (IKK) complex, primarily composed of IKKα, IKKβ, and IKKγ (also known as NEMO). Upon stimulation, the IKK complex phosphorylates inhibitory IκB proteins, such as IκBα, leading to their ubiquitination and subsequent proteasomal degradation. researchgate.netcellsignal.com This degradation releases canonical NF-κB dimers, predominantly p50/RelA (p65), allowing them to translocate to the nucleus and regulate gene expression. researchgate.netcellsignal.com The canonical pathway is generally characterized by a rapid but transient transcriptional response. researchgate.net

In contrast, the non-canonical NF-κB pathway is activated by a more restricted set of stimuli, primarily ligands of a subset of Tumor Necrosis Factor Receptor Superfamily (TNFRSF) members, including Lymphotoxin β Receptor (LTβR), B-cell Activating Factor Receptor (BAFF-R), CD40, RANK, TWEAK, and OX40. mdpi.comfrontiersin.orgmdpi.comjax.org This pathway is distinguished by the activation and stabilization of NF-κB Inducing Kinase (NIK) and the subsequent processing of the NF-κB2 precursor protein p100 into its mature form, p52. mdpi.comnih.govreactome.org The non-canonical pathway typically results in a more delayed and sustained transcriptional response compared to the canonical pathway. researchgate.net

Role of NIK as a Central Kinase in Non-Canonical NF-κB Activation

NF-κB-inducing kinase (NIK), encoded by the gene MAP3K14, is the essential upstream kinase that centrally regulates the activation of the non-canonical NF-κB pathway. nih.govmdpi.comfrontiersin.orgnih.govreactome.org Under normal conditions, NIK protein levels are kept low through constitutive degradation mediated by a complex involving TRAF2, TRAF3, and cIAP1/2. nih.govresearchgate.netmdpi.com Upon activation of specific TNFRSF receptors, this complex is disrupted, leading to the stabilization and accumulation of NIK. nih.govresearchgate.netmdpi.com

Accumulated NIK then phosphorylates and activates IKKα homodimers. nih.govreactome.org Activated IKKα, in turn, phosphorylates the C-terminal regulatory domain of the p100 protein at specific serine residues (Ser866 and Ser870), triggering its partial proteasomal processing into p52. nih.govreactome.orgnih.gov The resulting p52 then forms heterodimers, primarily with RelB, and these p52/RelB dimers translocate to the nucleus to regulate the transcription of target genes. frontiersin.orgnih.govnih.gov Genetic evidence underscores NIK's specific and central role in this pathway, as mutations or deficiencies in NIK result in phenotypic similarities to those observed in mice with mutated or deficient NF-κB2 p52. nih.gov While NIK's predominant function is in non-canonical signaling, it may also influence the canonical pathway under certain conditions. mdpi.commdpi.comfrontiersin.org

NIK SMI1 as a Potent and Selective Chemical Probe for NIK Inhibition Research

Given the critical role of NIK in the non-canonical NF-κB pathway and its implications in various diseases, NIK has emerged as a promising therapeutic target. mdpi.commdpi.comfrontiersin.orgnih.gov The development of small molecule inhibitors targeting NIK has become an active area of research in chemical biology. mdpi.comfrontiersin.org NIK SMI1 is a notable example of such a compound, widely utilized as a chemical probe to investigate the functions of NIK and the non-canonical NF-κB pathway. medchemexpress.comselleckchem.comprobechem.comguidetopharmacology.orgchemicalprobes.org

NIK SMI1 is characterized as a potent and selective small molecule inhibitor of NIK. medchemexpress.comselleckchem.comprobechem.comguidetopharmacology.org It targets the ATP-binding site of NIK. nih.govtandfonline.com Biochemical assays have demonstrated its high potency in inhibiting NIK-catalyzed ATP hydrolysis. medchemexpress.comselleckchem.comprobechem.com

Research findings highlight the selectivity of NIK SMI1 for the non-canonical pathway. Studies have shown that NIK SMI1 potently inhibits the nuclear translocation of p52 induced by LTβR activation, a key event in non-canonical signaling, while having no significant effect on TNF-α-induced nuclear translocation of RelA, a marker of canonical pathway activation. selleckchem.comprobechem.comnih.govsigmaaldrich.com This selectivity makes NIK SMI1 a valuable tool for dissecting the specific roles of the non-canonical pathway in various cellular processes and disease models. selleckchem.comprobechem.comguidetopharmacology.orgnih.gov

Further research has explored the effects of NIK SMI1 in cellular and in vivo settings. In vitro studies have shown that NIK SMI1 inhibits BAFF-induced survival of B cells, consistent with the known role of non-canonical signaling in B cell biology. medchemexpress.comselleckchem.comprobechem.comnih.gov In vivo studies, particularly in murine models of autoimmune diseases like systemic lupus erythematosus (SLE), have demonstrated that NIK SMI1 can suppress immune responses and improve disease biomarkers, further supporting its utility as a research tool and highlighting the potential of targeting NIK for therapeutic intervention. mdpi.comfrontiersin.orgnih.govprobechem.comtandfonline.comnih.govsigmaaldrich.com

Data from various studies illustrate the biochemical and cellular potency of NIK SMI1:

| Assay | Target/Cell Line | Value | Unit | Reference |

| NIK-catalyzed ATP hydrolysis (Fluorescence Polarization) | NIK (human/mouse) | 0.23 ± 0.17 / 0.395 | nM / pM | medchemexpress.comselleckchem.comprobechem.comsigmaaldrich.com |

| NF-κB response element reporter gene expression | HEK293 cells | 34 ± 6 | nM | medchemexpress.comchemicalprobes.orgmedchemexpress.cn |

| Nuclear translocation of p52 (RelB) | Anti-LTβR-stimulated HeLa cells | 70 | nM | medchemexpress.comprobechem.comnih.govsigmaaldrich.commedchemexpress.cn |

| BAFF-induced B cell survival | Mouse splenic B cells | 373 ± 64 | nM | medchemexpress.comselleckchem.comprobechem.comnih.govmedchemexpress.cn |

| Nuclear translocation of RelA (Canonical signaling) | TNF-α-stimulated cells | >2 | μM | probechem.comnih.govsigmaaldrich.com |

NIK SMI1 has also been assessed for its selectivity against a broad panel of kinases, showing limited inhibition of off-target kinases at concentrations significantly higher than its IC50 for NIK. probechem.comchemicalprobes.orgnih.govsigmaaldrich.com For instance, at a concentration of 1 μM, NIK SMI1 inhibited only a small number of off-target kinases (KHS1, LRRK2, and PKD1) by more than 75%. probechem.comchemicalprobes.orgnih.govsigmaaldrich.com This favorable selectivity profile is crucial for its application as a chemical probe, allowing researchers to attribute observed biological effects primarily to NIK inhibition.

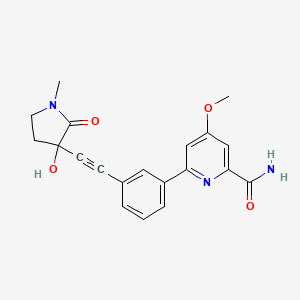

The chemical structure of NIK SMI1 includes an alkyne group, which makes it suitable for click chemistry applications, allowing for potential use in studies investigating protein binding or cellular localization. medchemexpress.com

Structure

3D Structure

Properties

Molecular Formula |

C20H19N3O4 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

6-[3-[2-(3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl)ethynyl]phenyl]-4-methoxypyridine-2-carboxamide |

InChI |

InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24) |

InChI Key |

LQSHXYHWYGKAMX-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O |

Origin of Product |

United States |

Molecular Mechanism of Action and Target Engagement of Nik Smi1

Elucidation of NIK SMI1 Binding Mode to NIK Kinase Domain

The efficacy and selectivity of NIK SMI1 as an inhibitor of NF-κB Inducing Kinase (NIK) are rooted in its specific molecular interactions within the kinase domain. Computational docking models, based on the crystal structure of a closely related analog, have provided significant insights into its binding mode. nih.govresearchgate.netresearchgate.net

NIK SMI1 functions as an ATP-competitive inhibitor, directly engaging the hinge region of the NIK kinase domain. nih.govresearchgate.net This region is crucial for anchoring ATP, and by occupying this site, NIK SMI1 effectively prevents the binding of the kinase's natural substrate. nih.govnih.gov The inhibitor's binding is stabilized by the formation of critical hydrogen bonds with the backbone of amino acid residues in the hinge region. nih.govresearchgate.net Specifically, NIK SMI1 forms hydrogen bonds with Glutamate 472 (Glu472) and Leucine 474 (Leu474), anchoring it firmly within the ATP-binding pocket. nih.govresearchgate.net

A distinguishing structural feature of NIK SMI1 is its alkyne motif. nih.govresearchgate.net This motif traverses a narrow channel within the ATP-binding site to access a smaller, deeper pocket. nih.govresearchgate.net Within this pocket, the ligand engages in a series of polar interactions. nih.govresearchgate.net These specific interactions are pivotal, as they are considered the primary drivers for both the high potency of NIK SMI1 against NIK and its broad selectivity across the wider human kinome. nih.govresearchgate.net This unique traversal and subsequent interactions allow for a highly specific and stable binding complex that is not readily achieved with other kinases. nih.gov

Kinase Selectivity Profiling and Off-Target Assessment

A critical aspect of a kinase inhibitor's therapeutic potential is its selectivity. NIK SMI1 has been demonstrated to be a highly selective inhibitor of NIK, with minimal activity against other kinases, a characteristic that underscores its precision as a pharmacological tool. nih.govnih.gov

To evaluate its specificity, NIK SMI1 was screened against a large panel of kinases. In a comprehensive assessment against 222 different kinases at a concentration of 1 µM, NIK SMI1 showed remarkable selectivity. nih.gov It inhibited only three off-target kinases—KHS1, LRRK2, and PKD1 (PKCμ)—by more than 75%. nih.govresearchgate.netresearchgate.net This high degree of selectivity is crucial as it minimizes the potential for off-target effects. Furthermore, functional cellular assays confirm this specificity, showing that NIK SMI1 potently inhibits the non-canonical NF-κB pathway (measured by p52 nuclear translocation) while having no effect on the canonical pathway (measured by TNF-alpha-induced RelA nuclear translocation). nih.govnih.gov

| Kinase Target | Percent Inhibition | Reference |

|---|---|---|

| NIK | >95% (Inferred from high potency) | nih.govselleckchem.com |

| KHS1 | >75% | nih.gov |

| LRRK2 | >75% | nih.gov |

| PKD1 (PKCμ) | >75% | nih.gov |

| 219 Other Kinases | <75% | nih.gov |

Interestingly, research has revealed a differential potency of NIK SMI1 against NIK orthologs from different species. In enzymatic assays, NIK SMI1 was found to be approximately 1.7-fold less potent on murine NIK compared to its human counterpart. nih.govresearchgate.net This difference in potency was also observed in cellular assays. For example, in B cell survival assays driven by B-cell activating factor (BAFF), the potency of NIK SMI1 on human cells was about two-fold higher than on mouse cells. nih.govresearchgate.net This species-specific difference is an important consideration for the interpretation of preclinical studies conducted in murine models.

| Assay Type | Potency Fold Difference (Human vs. Murine) | Reference |

|---|---|---|

| Enzymatic Assay | Human NIK is ~1.7x more sensitive | nih.govresearchgate.net |

| B Cell Survival Assay | Human cells are ~2x more sensitive | nih.govresearchgate.net |

In Vitro Cellular and Biochemical Characterization of Nik Smi1 Activity

Biochemical Inhibition of NIK Enzymatic Activity

NIK SMI1 functions as a potent inhibitor of NIK by targeting its catalytic ATP-binding site. By blocking this site, NIK's ability to phosphorylate downstream targets, such as IKKα, is impaired, thereby reducing or eliminating non-canonical NF-κB signaling. tandfonline.com

Quantitative Assessment of ATP Hydrolysis Inhibition (e.g., Ki, IC50 values)

Quantitative studies have demonstrated the high potency of NIK SMI1 in inhibiting NIK-catalyzed ATP hydrolysis. The compound inhibits human NIK enzymatic activity with a reported Ki value of 0.23 ± 0.17 nM. caymanchem.combiomol.comprobechem.com The IC50 for NIK-catalyzed hydrolysis of ATP to ADP has been reported as 0.23 ± 0.17 nM. medchemexpress.comselleckchem.commedchemexpress.com NIK SMI1 was found to be approximately 1.7-fold less potent on murine NIK compared to human NIK. researchgate.netnih.gov

These values highlight NIK SMI1 as a highly potent inhibitor of NIK at the biochemical level.

| Enzyme Source | Assay Type | Metric | Value (nM) | Citation |

| Human NIK | ATP Hydrolysis | Ki | 0.23 ± 0.17 | caymanchem.combiomol.comprobechem.com |

| Human NIK | ATP Hydrolysis | IC50 | 0.23 ± 0.17 | medchemexpress.comselleckchem.commedchemexpress.com |

| Murine NIK | ATP Hydrolysis | Potency | ~1.7x less than human NIK | researchgate.netnih.gov |

Methodologies for Enzymatic Activity Monitoring (e.g., Transcreener ADP Assay)

The ability of NIK to catalyze the hydrolysis of ATP has been monitored using biochemical assays such as the Transcreener ADP Assay. bellbrooklabs.com This assay directly measures the ADP produced during the kinase reaction. bellbrooklabs.combmglabtech.com In the Transcreener ADP² Kinase Assay, the displacement of a fluorescent tracer by the ADP generated during the NIK reaction causes a decrease in fluorescence polarization, which is measured to calculate Ki values. bellbrooklabs.com This methodology provides a sensitive and high-throughput amenable approach for evaluating NIK inhibitor potency. bellbrooklabs.combellbrooklabs.com

Modulation of Non-Canonical NF-κB Signaling in Cellular Models

NIK SMI1 selectively inhibits the non-canonical NF-κB signaling pathway. frontiersin.orgguidetopharmacology.orgabmole.com This pathway is typically activated by a subset of TNFR superfamily members and involves the accumulation of NIK, leading to the phosphorylation and processing of the precursor protein p100 (NFKB2) into its active form, p52. tandfonline.comfrontiersin.orgnih.govencyclopedia.pub

Inhibition of p52 Nuclear Translocation

A key event in non-canonical NF-κB signaling is the nuclear translocation of the p52/RelB heterodimer. frontiersin.orgnih.gov NIK SMI1 has been shown to inhibit the nuclear translocation of p52. medchemexpress.comabmole.comnih.gov In a reporter assay using HEK293 cells, NIK SMI1 inhibited NF-κB activation with an IC50 of 34 ± 6 nM. caymanchem.commedchemexpress.com Consistent with its role as a NIK inhibitor, NIK SMI1 inhibited nuclear translocation of p52 (RelB) with an IC50 of 70 nM. medchemexpress.comsigmaaldrich.com Studies using anti-LTβR-stimulated HeLa cells monitored by high-content imaging confirmed that NIK SMI1 potently inhibited anti-LTβR-induced nuclear p52 levels. researchgate.netnih.gov This inhibition of p52 nuclear translocation underscores the compound's effect on the downstream events of the non-canonical pathway.

| Cellular Event | Cell Line | Metric | Value (nM) | Citation |

| NF-κB Activation | HEK293 | IC50 | 34 ± 6 | caymanchem.commedchemexpress.com |

| p52 Nuclear Translocation | HEK293 | IC50 | 70 | medchemexpress.comsigmaaldrich.com |

| p52 Nuclear Translocation | HeLa | Inhibition | Potent | researchgate.netnih.gov |

Suppression of NF-κB2-Regulated Gene Expression

The active p52/RelB dimer translocates to the nucleus and regulates the transcription of target genes, including those encoded by NFKB2. frontiersin.orgnih.gov NIK SMI1 exhibits selective inhibition of the transcription of NF-κB2 related genes. selleckchem.comabmole.com In studies investigating its effects on chronic periodontitis, NIK-SMI1 strongly inhibited RANKL-stimulated non-canonical NF-κB signaling, as demonstrated by decreased nuclear p52 expression and activity, and also resulted in reduced expression of osteoclast-specific genes. nih.govresearchgate.net This indicates that NIK SMI1 effectively suppresses the transcriptional program driven by the non-canonical NF-κB pathway.

Impact on Tumor Necrosis Factor Receptor Superfamily (TNFRSF) Member Signaling

NIK mediates non-canonical NF-κB signaling downstream of several members of the TNFR superfamily, including BAFF (TNFRSF13C), TWEAK (TNFRSF12A), CD40 (TNFRSF5), and OX40 (TNFRSF4). researchgate.netguidetopharmacology.orgresearchgate.netresearchgate.net NIK SMI1 has been shown to inhibit signaling downstream of these receptors. Inhibition of NIK by NIK SMI1 recapitulates the effects observed with BAFF blockade. bellbrooklabs.comguidetopharmacology.org

Specifically, NIK SMI1 inhibits BAFF-induced B cell survival in vitro. caymanchem.combiomol.commedchemexpress.comselleckchem.combioscience.co.ukchemicalprobes.org The IC50 for the inhibition of BAFF-induced survival of isolated mouse splenic B cells is reported as 373 ± 64 nM. caymanchem.combiomol.commedchemexpress.combioscience.co.uk NIK SMI1 also significantly inhibited BAFF-induced and CD40-induced p52 processing in human and mouse B cells. researchgate.netnih.gov Furthermore, NIK SMI1 blocked CD40L-induced ICOSL expression. researchgate.netnih.gov These findings demonstrate that NIK SMI1 effectively disrupts the non-canonical NF-κB signaling initiated by various TNFRSF members.

| TNFRSF Member | Cellular Event | Cell Type | Metric | Value (nM) | Citation |

| BAFF | B cell survival | Isolated mouse splenic B cells | IC50 | 373 ± 64 | caymanchem.combiomol.commedchemexpress.combioscience.co.uk |

| BAFF | p52 processing | Human and mouse B cells | Inhibition | Significant | researchgate.netnih.gov |

| CD40 | p52 processing | Human and mouse B cells | Inhibition | Significant | researchgate.netnih.gov |

| CD40L | ICOSL expression | - | Inhibition | Blocked | researchgate.netnih.gov |

| LTβR | p52 nuclear translocation | HeLa | Inhibition | Potent | researchgate.netnih.gov |

Effects on B Cell Activating Factor (BAFF) Signaling

BAFF is a key factor for B cell survival and maturation, signaling through its receptor (BAFFR) and activating the non-canonical NF-κB pathway via NIK. tandfonline.com In vitro experiments have demonstrated that NIK SMI1 effectively inhibits BAFF-driven survival of both mouse and human B cells. nih.govresearchgate.net The potency of NIK SMI1 in inhibiting BAFF-induced B cell survival has been quantified, with studies reporting IC50 values in the nanomolar range. For instance, NIK SMI1 inhibited BAFF-induced mouse B cell survival with an IC50 of 373 ± 64 nM. medchemexpress.commedchemexpress.cn The compound's potency on human B cells was found to be approximately two-fold higher than on mouse cells. nih.govresearchgate.net This inhibition of BAFF signaling by NIK SMI1 is consistent with observations made in NIK-deficient B cells, highlighting the dependence of this pathway on NIK activity. nih.govresearchgate.net

Modulation of CD40 and OX40 Signaling

CD40 and OX40 are TNF receptor superfamily members involved in immune cell activation and co-stimulation. CD40 signaling in B cells is crucial for their activation, proliferation, and differentiation, while OX40 signaling is important for T cell activation, proliferation, and cytokine production. nih.govresearchgate.netamazonaws.com

In vitro studies have shown that NIK SMI1 inhibits CD40-induced signaling in B cells. Specifically, NIK SMI1 treatment significantly inhibited CD40-induced p52 processing in both human and mouse B cells. nih.govresearchgate.netresearchgate.net The accumulation of unprocessed p100 protein was also observed upon CD40 activation in the presence of NIK SMI1, suggesting selective inhibition of non-canonical signaling. nih.govresearchgate.net NIK SMI1 also blocked CD40L-induced ICOSL expression on human B cells. nih.govresearchgate.netresearchgate.net

NIK has also been shown to be required for OX40-induced effects on T cells. nih.govresearchgate.netresearchgate.net In vitro experiments using splenic CD4+ memory T cells activated with anti-CD3/CD28 demonstrated that NIK SMI1 effectively neutralized anti-OX40 induced hyper-proliferation. nih.govresearchgate.netresearchgate.net Furthermore, OX40 stimulation augmented anti-CD3/CD28 production of cytokines like IL-2, GM-CSF, CCL3, and CCL5 in a NIK-dependent manner, which could be affected by NIK inhibition. nih.govresearchgate.net

Influence on TWEAK and Lymphotoxin Beta Receptor (LTβR)-Dependent Pathways

TWEAK and LTβR are other TNF receptor superfamily members that activate the non-canonical NF-κB pathway through NIK. nih.govguidetomalariapharmacology.orgresearchgate.net In vitro studies have investigated the impact of NIK SMI1 on signaling downstream of these receptors.

NIK SMI1 potently inhibited anti-LTβR-induced nuclear p52 levels in stimulated HeLa cells, indicating its effect on non-canonical signaling mediated by LTβR. nih.govresearchgate.netprobechem.comabmole.com This inhibition was selective, as NIK SMI1 had no effect on canonical signaling induced by TNF alpha. nih.govresearchgate.net

Studies in primary murine renal tubulo-interstitial cells (RPTECs) have shown that TWEAK induces strong gene expression, and the majority of these TWEAK-inducible genes were inhibited by NIK SMI1 in vitro. nih.govresearchgate.net These genes often included pro-inflammatory chemokines and genes involved in pro-inflammatory signaling, suggesting that NIK-mediated TWEAK signaling contributes to inflammatory responses. nih.govresearchgate.net

Cellular Responses and Immunological Processes In Vitro

The inhibition of key signaling pathways by NIK SMI1 translates into significant effects on various cellular responses and immunological processes in vitro.

Inhibition of B Cell Survival and Proliferation

As mentioned earlier, NIK SMI1 strongly inhibits BAFF-driven B cell survival in vitro. researchgate.netmedchemexpress.comselleckchem.comchemicalprobes.orgsigmaaldrich.comnih.gov This effect has been observed in both mouse and human B cells. nih.govresearchgate.netresearchgate.net Studies have shown a dose-dependent inhibition of B cell survival. nih.govfrontiersin.org

While NIK SMI1 inhibits BAFF-induced survival and CD40-induced signaling, NIK-independent readouts such as anti-IgM or rhCD40L induced B cell proliferation were not affected in some studies, suggesting that NIK SMI1 is not generally cytotoxic and its effects are specific to NIK-dependent pathways. nih.govresearchgate.net However, other studies in diffuse large B cell lymphoma (DLBCL) cells with TRAF3 loss-of-function mutations, which lead to heightened NIK activity, showed that NIK SMI1 treatment resulted in a dose-dependent reduction in proliferation and an increase in apoptosis, suggesting that in certain contexts of dysregulated NIK activity, NIK inhibition can impact proliferation and survival. pnas.orgashpublications.org

Table 1: In Vitro Effects of NIK SMI1 on B Cell Survival

| Cell Type | Stimulus | Effect on Survival | IC50 (approximate) | Reference |

| Mouse B cells | BAFF | Inhibition | 373 nM | medchemexpress.commedchemexpress.cn |

| Human B cells | BAFF | Inhibition | Lower than mouse | nih.govresearchgate.net |

| TRAF3 LOF DLBCL | - | Reduced Survival | 1.6-1.8 µM | pnas.orgashpublications.org |

Attenuation of Dendritic Cell Activation and Cytokine Production

Dendritic cells (DCs) are crucial antigen-presenting cells that play a key role in initiating immune responses, including T cell activation, through antigen presentation, co-stimulation, and cytokine production. frontiersin.orgnih.gov CD40 signaling on DCs is important for their activation and function. researchgate.net

In vitro experiments have shown that NIK SMI1 can attenuate dendritic cell activation and cytokine production. NIK SMI1 nearly completely inhibited CD40L-induced IL-12p40 production in dendritic cells. nih.govresearchgate.netresearchgate.net This finding is consistent with observations in NIK-deficient DCs, further supporting the role of NIK in this process. nih.govresearchgate.net NIK SMI1 also reduced anti-CD40-induced IL-12p40 production in wild-type mouse splenic DCs but not in NIK-deficient DCs, illustrating its specific action through NIK inhibition. nih.govresearchgate.net

Effects on T Cell Parameters

NIK also plays a role in T cell function, and its inhibition by NIK SMI1 can influence T cell parameters in vitro. nih.govresearchgate.net

Studies have shown that NIK is required for OX40 responsiveness in T cells. nih.govresearchgate.netresearchgate.net As mentioned earlier, NIK SMI1 effectively neutralized anti-OX40 induced hyper-proliferation of splenic CD4+ memory T cells in vitro. nih.govresearchgate.netresearchgate.net OX40 stimulation also augmented the production of certain cytokines by T cells in a NIK-dependent manner, which could be affected by NIK inhibition. nih.govresearchgate.net

While NIK is important for certain T cell functions, some studies suggest that NIK inhibition may not affect all T cell parameters equally. For example, in some contexts, NIK inhibition did not impact total CD4 T cell numbers. frontiersin.org However, the precise effects of NIK SMI1 on a broad range of T cell parameters in vitro can vary depending on the specific T cell subset, activation state, and experimental conditions.

Table 2: In Vitro Effects of NIK SMI1 on Immune Cell Function

| Cell Type | Stimulus | Measured Parameter | Effect of NIK SMI1 | Reference |

| Human B cells | CD40L | ICOSL expression | Blocked | nih.govresearchgate.netresearchgate.net |

| Dendritic cells | CD40L | IL-12p40 production | Inhibited | nih.govresearchgate.netresearchgate.net |

| Mouse CD4+ T cells | Anti-OX40 + Anti-CD3/CD28 | Hyper-proliferation | Neutralized | nih.govresearchgate.netresearchgate.net |

| Mouse CD4+ T cells | Anti-OX40 + Anti-CD3/CD28 | IL-2, GM-CSF, CCL3, CCL5 production | Affected | nih.govresearchgate.net |

Preclinical Investigation of Nik Smi1 in in Vivo Disease Models

Efficacy in Murine Models of Autoimmune Diseases

Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease involving multi-organ inflammation driven by a loss of tolerance to self-antigens and the production of autoantibodies nih.gov. The pathogenesis of SLE involves the dysregulation of various immune cell populations and signaling pathways, including those mediated by TNF family members like BAFF and CD40, which are crucial for B cell survival and activation nih.gov. Overexpression of NIK has been linked to autoimmune conditions such as SLE tandfonline.com.

Systemic Lupus Erythematosus (SLE) Pathogenesis and Intervention

Experimental lupus models, such as the NZB/W F1 mouse model, are utilized to study the disease and evaluate potential therapeutic interventions nih.govresearchgate.net. NIK and the noncanonical NF-κB pathway are thought to enhance B cell survival and the production of autoantibodies implicated in SLE pathogenesis tandfonline.com. Intervention targeting NIK has been explored as a strategy to modulate these processes.

Effects on Disease-Related Biomarkers and Immune Cell Populations (e.g., B cells, T cells, autoantibodies)

In experimental murine models of lupus, inhibition of NIK using NIK SMI1 has been shown to increase survival nih.govmdpi.com. This beneficial effect is associated with the restriction of overactive immune cells through a reduction in signaling pathways mediated by OX40, BAFF, and CD40 nih.govmdpi.com. NIK SMI1 effectively inhibits BAFF-induced and CD40-induced p52 processing in both mouse and human B cells nih.gov. In vitro studies demonstrated that NIK SMI1 completely inhibited BAFF-driven survival of mouse and human B cells nih.gov. Furthermore, NIK SMI1 blocked CD40L-induced ICOSL expression nih.gov.

In vivo studies showed that NIK inhibition reduced germinal center B cell development and antigen-specific IgG1 production in an immunization experiment, exhibiting effects similar to BAFF inhibition nih.gov. In lupus-prone mice, NIK inhibition resulted in a significant reduction of disease-related markers, including reduced inflammatory cytokine production in the spleen and kidneys and fewer autoantibodies implicated in pathogenesis tandfonline.com. Treatment with NIK inhibition in NZB/W F1 mice led to improved survival, reduced renal pathology, and lower proteinuria scores nih.govresearchgate.net.

The effects of NIK SMI1 on key biomarkers and immune cell functions in SLE models are summarized in the table below:

| Target/Biomarker | Effect of NIK SMI1 Treatment in Murine SLE Models | Supporting Evidence |

| Survival | Increased | Experimental murine models of lupus tandfonline.comnih.govmdpi.com |

| Renal Pathology | Reduced | NZB/W F1 mice nih.govresearchgate.net |

| Proteinuria Scores | Lowered | NZB/W F1 mice nih.govresearchgate.net |

| OX40 Signaling | Reduced | Restriction of overactive immune cells nih.govmdpi.com |

| BAFF Signaling | Reduced | Restriction of overactive immune cells nih.govmdpi.com |

| CD40 Signaling | Reduced | Restriction of overactive immune cells nih.govmdpi.com |

| BAFF-induced p52 processing (B cells) | Inhibited | In vitro (mouse and human) nih.gov |

| CD40-induced p52 processing (B cells) | Inhibited | In vitro (mouse and human) nih.gov |

| BAFF-driven B cell survival | Completely inhibited | In vitro (mouse and human) nih.gov |

| CD40L-induced ICOSL expression | Blocked | In vitro nih.gov |

| Germinal center B cell development | Reduced | In vivo immunization experiment nih.gov |

| Antigen-specific IgG1 production | Reduced | In vivo immunization experiment nih.gov |

| Inflammatory cytokine production | Reduced (spleen and kidneys) | Lupus-prone mice tandfonline.com |

| Autoantibodies | Reduced | Lupus-prone mice tandfonline.com |

| Serum IgA levels | Reduced | In vivo researchgate.net |

Therapeutic Potential in Inflammatory Bone Disorders

Inflammatory bone disorders, such as chronic periodontitis, are characterized by inflammation and destruction of bone tissue nih.govresearchgate.net. Osteoclast overactivation and formation play a significant role in the bone destruction observed in periodontitis nih.govresearchgate.net. The RANKL-mediated NF-κB signaling pathway is essential for osteoclast differentiation nih.govresearchgate.net.

Attenuation of Chronic Periodontitis Progression

Studies have investigated the effects of NIK SMI1 on the progression of chronic periodontitis in vivo using ligature-induced mice models nih.govresearchgate.netresearchgate.net. Treatment with NIK-SMI1 resulted in attenuated periodontitis progression in these models nih.govresearchgate.netresearchgate.net. This suggests a potential therapeutic benefit of NIK inhibition in mitigating the advancement of the disease.

Inhibition of Osteoclastogenesis and Pro-Inflammatory Cytokines

This compound has demonstrated beneficial effects on the mitigation of osteoclastogenesis both in vitro and in vivo nih.govresearchgate.net. In the ligature-induced periodontitis model, this compound treatment strongly inhibited the RANKL-stimulated non-canonical NF-κB signaling, evidenced by decreased nuclear p52 expression and activity nih.govresearchgate.net. Blocking NIK activity also led to reduced expression of osteoclast-specific genes and enhanced IFN-β expression nih.govresearchgate.net. Furthermore, this compound treatment resulted in reduced expression of pro-inflammatory cytokines in vivo nih.govresearchgate.netresearchgate.net. Inhibition of NIK has been shown to suppress alveolar bone resorption in the periodontitis model by inhibiting osteoclast formation and the expression of inflammatory cytokines in the gingiva nih.gov.

The effects of NIK SMI1 on osteoclastogenesis and pro-inflammatory cytokines in periodontitis models are summarized below:

| Target/Biomarker | Effect of NIK SMI1 Treatment in Murine Periodontitis Models | Supporting Evidence |

| Periodontitis Progression | Attenuated | Ligature-induced mice model nih.govresearchgate.netresearchgate.net |

| Osteoclastogenesis | Inhibited (in vitro and in vivo) | Mitigation of formation nih.govresearchgate.net |

| RANKL-stimulated non-canonical NF-κB signaling | Strongly inhibited | Decreased nuclear p52 expression and activity nih.govresearchgate.net |

| Osteoclast-specific gene expression | Reduced | Blocking NIK activity nih.govresearchgate.net |

| IFN-β expression | Enhanced | Blocking NIK activity nih.govresearchgate.net |

| Pro-inflammatory cytokines | Reduced expression (in vivo) | Periodontitis model nih.govresearchgate.netresearchgate.net |

| Alveolar bone resorption | Suppressed | Inhibition of osteoclast formation nih.gov |

Broader Immunomodulatory Effects in Animal Models

Beyond the specific contexts of SLE and periodontitis, NIK SMI1 and NIK inhibition have demonstrated broader immunomodulatory effects in animal models. NIK mediates non-canonical NF-κB signaling downstream of several TNF family receptors, including BAFF, TWEAK, CD40, and OX40, which are involved in various immune processes nih.govguidetomalariapharmacology.orgresearchgate.netresearchgate.net.

NIK inhibition has been shown to affect T cell parameters in the spleen nih.govresearchgate.net. Studies in NIK-knockout mice indicate that loss of NIK impacts T-cell maturation and activation and is vital for maintaining the homeostasis and function of peripheral T-cells mdpi.com. The development of memory and regulatory T-cells was significantly reduced in NIK-knockout mice mdpi.com. NIK also regulates the differentiation of T helper type Th1 and Th17 cells, as well as the recall responses of effector T-cells to protein antigens in vivo mdpi.com. NIK has anti-inflammatory functions essential for Th2 cell function mdpi.com.

NIK SMI1 nearly completely inhibited CD40L-induced IL-12p40 production in dendritic cells nih.govresearchgate.net. NIK inhibition can also affect B cell development and function researchgate.net. These findings highlight the broad impact of NIK inhibition on various components of the immune system in animal models.

Impact on Germinal Center B Cell Development and IgG1 Production

NIK SMI1 has been shown to reduce germinal center B cell development and antigen-specific IgG1 production in immunization experiments in mice. This effect is reported to be similar to that observed with BAFF inhibition frontiersin.orgnih.govresearchgate.net. In a systemic lupus erythematosus mouse model, NIK SMI1 treatment inhibited germinal center B cell and plasma cell differentiation frontiersin.org. NIK-deficient mice also exhibit impaired germinal center formation and antigen-specific antibody production, consistent with the effects observed with NIK SMI1 frontiersin.org.

Influence on Effector/Memory T Cell Generation

Studies indicate that NIK SMI1 affects the generation of effector/memory T cells frontiersin.orgnih.govresearchgate.net. In a delayed type hypersensitivity study, NIK SMI1 had a partial effect nih.govresearchgate.net. In a systemic lupus erythematosus mouse model, NIK SMI1 treatment impacted the differentiation of CD4 effector memory and follicular helper T cells, while total CD4 T cell numbers remained unchanged frontiersin.org. NIK is reported to be required for antigen-specific signaling in effector and memory T cells frontiersin.org. Furthermore, NIK has been shown to be necessary for the generation and/or maintenance of memory T cells in response to acute viral infection in mice nih.gov.

Reduction of Splenic Marginal Zone and Follicular B Cells

NIK SMI1 treatment has been observed to dose-dependently reduce splenic cellularity, as well as the frequency and absolute numbers of total B2 B cells, marginal zone B cells, and follicular B cells in the spleen of mice nih.govresearchgate.netresearchgate.net. This reduction in marginal zone and follicular B cells is consistent with the phenotype of NIK-deficient mice and similar to the effects of BAFF blockade frontiersin.orgresearchgate.net. NIK SMI1 also reduced serum IgA levels in mice nih.govresearchgate.net.

Mechanisms of Action in Vivo Related to Specific Pathways

NIK SMI1 exerts its in vivo effects by modulating specific signaling pathways, primarily through the inhibition of NIK.

Non-Canonical NF-κB Pathway Modulation (e.g., nuclear p52 expression)

NIK SMI1 is a potent and selective inhibitor of NIK, the key kinase in the non-canonical NF-κB pathway guidetopharmacology.orgchemicalprobes.org. It inhibits NIK-catalyzed hydrolysis of ATP chemicalprobes.orgmedchemexpress.com. NIK SMI1 effectively inhibits non-canonical NF-κB signaling, as demonstrated by the inhibition of nuclear p52 levels induced by LTβR stimulation in cell-based assays nih.govresearchgate.netmedchemexpress.com. It also inhibits BAFF-induced and CD40-induced p52 processing in B cells nih.govresearchgate.net. While inhibiting non-canonical signaling, NIK SMI1 has been shown to have no effect on canonical NF-κB signaling, as measured by TNF alpha-induced nuclear RelA levels nih.govresearchgate.net. The non-canonical pathway is characterized by the processing of the p100 subunit to the mature p52 subunit, which then translocates to the nucleus with RelB frontiersin.orgtandfonline.comreactome.org.

Computational and Structural Biology Contributions to Nik Smi1 Research

Application of Structure-Based Drug Design (SBDD) in NIK SMI1 Development

Structure-Based Drug Design (SBDD) has been a fundamental strategy in the development of NIK inhibitors. By leveraging the three-dimensional structural information of NIK, researchers have been able to design compounds that bind effectively to the kinase domain. This approach is crucial for identifying lead compounds and optimizing their potency and selectivity acs.orgtandfonline.comresearchgate.netacs.orgrcsb.orgresearchgate.netnih.govnih.gov.

Scaffold-Hopping Strategy for Lead Compound Identification

Scaffold hopping is a SBDD technique that involves replacing the core structure (scaffold) of a known active compound with a different one while retaining or improving biological activity. This strategy was employed in the discovery of novel NIK inhibitor series, including the series from which NIK SMI1 emerged acs.orgresearchgate.netnih.govacs.orgarctomsci.combiomol.com. This allowed for the exploration of diverse chemical spaces to identify novel lead compounds with potentially improved properties.

Rational Design Based on NIK Crystal Structures

Rational design, guided by the crystal structures of NIK, has been instrumental in optimizing inhibitor binding. Crystal structures of NIK, such as those with PDB IDs 4G3E, 5T8O, and 4IDV, provide atomic-level details of the binding site and the interactions between NIK and bound ligands frontiersin.orgresearchgate.netnih.govrcsb.orgmdpi.com. By analyzing these structures, researchers can rationally modify inhibitor molecules to enhance interactions with key residues in the ATP-binding pocket and adjacent regions, such as the area past the methionine gatekeeper residue researchgate.netacs.orgfrontiersin.orgnih.gov. This structure-guided approach facilitated the design of potent and selective NIK inhibitors acs.orgrcsb.orgnih.govnih.gov. For instance, modeling NIK SMI1 into the NIK crystal structure (PDB: 4G3E) helped visualize its binding mode, showing interaction with the hinge region of NIK's ATP binding site tandfonline.comresearchgate.net.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are powerful computational tools used to complement experimental data in understanding protein-ligand interactions and predicting molecular behavior. These methods provide dynamic insights into the binding process and the stability of the resulting complexes.

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of a ligand to a protein target. In the context of NIK inhibitor research, molecular docking analyses have been widely applied to estimate the binding affinity and determine the likely binding modes of potential inhibitors, including NIK SMI1 and other compounds, within the NIK active site frontiersin.orgresearchgate.netmdpi.comresearchgate.netnih.govnih.govtandfonline.comnih.gov. Studies have shown that the accuracy of docking results can depend on the choice of docking protocols and the specific crystal structures used frontiersin.org. Docking helps in prioritizing compounds for synthesis and biological testing by providing an initial assessment of their potential to bind to NIK researchgate.netnih.gov.

Bioinformatics Approaches in Target Validation and Pathway Analysis

Bioinformatics approaches have been valuable in understanding the broader biological context of NIK as a therapeutic target. These methods contribute to target validation by analyzing the role of NIK in various signaling pathways and its association with diseases. Bioinformatics techniques, such as sequence comparison and pathway analysis, help to elucidate the involvement of NIK in the non-canonical NF-κB pathway and its links to conditions like inflammatory diseases, autoimmune disorders, and cancer mdpi.commdpi.comresearchgate.netnih.govnih.govtandfonline.comresearchgate.netresearchgate.netfrontiersin.orgnih.gov. While specific bioinformatics studies directly focused on the discovery or detailed pathway analysisof NIK SMI1 are less explicitly detailed in the provided snippets compared to structural and simulation studies, the general application of bioinformatics in establishing the relevance of NIK as a drug target provides a foundation for the development of inhibitors like NIK SMI1 nih.govtandfonline.com.

Compound Information

| Compound Name | PubChem CID |

| NIK SMI1 | 71305612 |

Data Table

Correlation of NIK and NF-κB Signaling in Disease Contexts

The non-canonical NF-κB pathway, mediated by NIK, is intrinsically linked to the development and progression of a variety of diseases. Overactivation or dysregulation of this pathway contributes to inflammatory conditions, autoimmune disorders, and malignancies. frontiersin.orgresearchgate.netnih.gov

Several diseases have demonstrated a strong correlation with aberrant NIK and non-canonical NF-κB signaling. These include autoimmune diseases such as systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), inflammatory bowel disease, multiple sclerosis, and ANCA-associated vasculitis (AAV). researchgate.netnih.govresearchgate.net NIK is also implicated in periodontitis, certain liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), and various B cell malignancies, including multiple myeloma and MALT lymphoma. frontiersin.orgtandfonline.comnih.govxiahepublishing.com

In the context of SLE, NIK and the non-canonical NF-κB pathway are understood to promote the survival of B cells and the production of autoantibodies, key contributors to the disease pathology. tandfonline.com Studies utilizing NIK SMI1, a potent and selective NIK inhibitor, in experimental murine models of lupus have shown increased survival. nih.govtandfonline.com This therapeutic effect is attributed to the restriction of overactive immune cells and a reduction in signaling downstream of receptors such as OX40, BAFF, and CD40. nih.govtandfonline.com

Rheumatoid arthritis, characterized by chronic inflammation of the synovial joints, is another autoimmune disease linked to increased NIK expression and activity. nih.gov Research indicates that NIK promotes the inflammatory activation of human endothelial cells when exposed to synovial fluid from RA patients. nih.gov

Furthermore, NIK SMI1 has shown therapeutic potential in periodontitis. In a mouse model of this inflammatory disease, NIK-SMI1 effectively inhibited the non-canonical NF-κB signaling stimulated by RANKL, leading to reduced osteoclastogenesis and attenuated disease progression. nih.gov

The non-canonical NF-κB pathway is also dysregulated in various liver diseases. xiahepublishing.com NIK-mediated activation of this pathway may act as a pathogenic factor in the development of NAFLD and associated metabolic disorders. xiahepublishing.com

In B cell malignancies, NIK is often constitutively activated and plays a critical role in B cell function and development. frontiersin.orgtandfonline.com Its overexpression or overactivation is associated with conditions like multiple myeloma and MALT lymphoma, highlighting NIK as a potential therapeutic target in these cancers. frontiersin.org

The table below summarizes some of the diseases correlated with aberrant NIK and NF-κB signaling:

| Disease Category | Specific Diseases Mentioned | Correlation with NIK/NF-κB Signaling |

| Autoimmune Diseases | Systemic Lupus Erythematosus (SLE), Rheumatoid Arthritis (RA), Inflammatory Bowel Disease, Multiple Sclerosis, ANCA-associated vasculitis (AAV) | Aberrant activation, enhanced immune cell survival, autoantibody production, inflammation. researchgate.netnih.govresearchgate.nettandfonline.com |

| Inflammatory Diseases | Periodontitis, Liver Diseases (NAFLD, NASH, Alcoholic Liver Disease) | Promotes inflammation, osteoclastogenesis, potential pathogenic factor. nih.govxiahepublishing.com |

| Hematologic Malignancies | Multiple Myeloma, MALT Lymphoma | Constitutive activation, crucial for B cell function and development. frontiersin.orgtandfonline.com |

Use of Computational Tools for De Novo Inhibitor Design and Comparative Analysis (e.g., with ClImYnib)

Computational approaches have become indispensable tools in the discovery and optimization of NIK inhibitors. These methods allow for the design of novel compounds and the detailed analysis of their interactions with the NIK kinase. tandfonline.comnih.govnih.gov

One application of computational methods is in de novo inhibitor design, where novel molecular structures are generated based on the target protein's binding site. This approach was utilized in a study focused on identifying NIK inhibitors for lupus nephritis. tandfonline.comnih.gov The researchers employed a comprehensive computational strategy that included bioinformatics analysis to confirm the link between lupus nephritis and the NF-κB pathway, homology modeling, sequence comparison, de novo drug design, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, molecular docking, molecular dynamics simulation, and MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) analysis. tandfonline.comnih.gov

Through this de novo design process, a novel NIK inhibitor named ClImYnib was developed. tandfonline.comnih.gov The study then conducted a comparative analysis between the classical NIK inhibitor NIK SMI1 and the newly designed ClImYnib using molecular dynamics simulations. tandfonline.comnih.gov The results of these simulations suggested that ClImYnib exhibited better selectivity and efficiency compared to NIK SMI1 within the specific context of lupus nephritis. tandfonline.comnih.gov This highlights the power of computational tools in not only designing new inhibitors but also in evaluating and comparing their potential efficacy and binding characteristics against existing compounds.

Computational methodologies thus play a critical role in advancing NIK inhibitor research by enabling the rational design of novel compounds and providing detailed mechanistic insights into their interactions with the target.

Future Perspectives and Research Directions for Nik Smi1 As a Research Compound

Comparative Analysis with Other Small Molecule NIK Inhibitors

The landscape of NIK inhibitors is evolving, with several small molecules being developed and investigated. researchgate.net A comprehensive comparative analysis of NIK SMI1 with these other inhibitors is crucial to fully understand its potential and limitations as a research tool and a potential therapeutic lead.

Distinct Binding Modes and Selectivity Profiles

NIK SMI1 is reported to be a highly selective and potent inhibitor of NIK. selleckchem.comresearchgate.net It interacts with the hinge region of the ATP-binding site of NIK, forming hydrogen bonds with specific residues (Glu472 and Leu474). researchgate.net The alkyne motif within its structure is suggested to traverse a narrow channel, contributing to its potency and broad kinome selectivity. researchgate.net

Studies have assessed the kinase selectivity of NIK SMI1 against a panel of kinases. At a concentration of 1 µM, NIK SMI1 inhibited only three out of 222 tested kinases (KHS1, LRRK2, and PKD1) by more than 75%, indicating a favorable selectivity profile. chaoxinbio.com

Comparing the binding mode and selectivity of NIK SMI1 with other NIK inhibitors, such as B022, XT2, and various novel pharmacophores, is an active area of research. researchgate.net Understanding these differences is vital because distinct binding modes can lead to variations in potency, off-target effects, and ultimately, the biological outcomes observed in research studies. Computational simulations, including molecular docking and molecular dynamics, are valuable tools for analyzing the binding patterns of different NIK inhibitors. nih.gov

Relative Efficacy in Preclinical Models

Preclinical studies have demonstrated the efficacy of NIK SMI1 in various disease models, particularly those involving dysregulated non-canonical NF-κB signaling. For instance, NIK SMI1 treatment improved survival and reduced disease markers in experimental murine models of lupus by restricting overactive immune cells and reducing signaling pathways like OX40, BAFF, and CD40. researchgate.netnih.govtandfonline.comnih.gov It has also shown efficacy in inhibiting tumor cell proliferation in mouse intrahepatic cholangiocarcinoma xenografts. frontiersin.orgnih.gov

Comparing the relative efficacy of NIK SMI1 with other NIK inhibitors in the same preclinical models is essential. While several NIK inhibitors have shown protective effects in models of liver injury, fibrosis, lymphoma, melanoma, and systemic lupus erythematosus, a head-to-head comparison of their efficacy, particularly in the context of specific disease subtypes or stages, is often limited. researchgate.netresearchgate.net Such comparative studies would help determine which inhibitors are most promising for specific research applications and potential therapeutic development.

Interactive Table 1: Comparison of NIK Inhibitors in Preclinical Models (Illustrative Data)

| NIK Inhibitor | Preclinical Model | Observed Effect | Reference |

| NIK SMI1 | Murine Lupus Model | Improved survival, reduced disease markers, restricted immune cells | researchgate.netnih.govtandfonline.com |

| NIK SMI1 | Intrahepatic Cholangiocarcinoma | Inhibition of tumor cell proliferation | frontiersin.orgnih.gov |

| B022 | Alcoholic Liver Model | Inhibits liver inflammation and steatosis | researchgate.net |

| Cpd33 | Periodontitis Mouse Model | Significantly decreased alveolar bone resorption | tandfonline.com |

| Mangiferin | Melanoma Mouse Model | Slows tumor growth, induces apoptosis | nih.gov |

Expanding the Scope of NIK-Mediated Biological Processes

While NIK is primarily known for its role in the non-canonical NF-κB pathway, emerging research suggests it has roles independent of this pathway. Further investigation using tools like NIK SMI1 can help delineate these broader functions and explore its involvement in a wider range of disease contexts.

Investigation of NF-κB-Independent Roles of NIK

Studies have indicated that NIK may have functions that are independent of its canonical role in activating NF-κB signaling. For instance, NF-κB-independent roles for NIK have been observed in the regulation of beta oxidation and inflammation in the liver. nih.gov NIK has also been reported to induce apoptosis independently of the non-canonical NF-κB pathway through the phosphorylation of RIP1. nih.gov Additionally, NIK may independently regulate glucose homeostasis by directly phosphorylating CREB, leading to its stabilization and regulation of glucagon (B607659) activity. nih.gov In cancer models, increased NIK activity has been linked to cell survival and tumorigenesis through association with β-catenin and upregulation of pro-survival genes, potentially independent of NF-κB. nih.gov Furthermore, NIK can reportedly regulate mitochondrial function through DRP1 activity in a manner independent of downstream IKK/NF-κB signaling, contributing to tumorigenic effects and deregulated cancer metabolism. nih.gov

Future research utilizing NIK SMI1 can help to further dissect these NF-κB-independent roles by allowing researchers to specifically inhibit NIK kinase activity while simultaneously monitoring both canonical and non-canonical NF-κB activation status and other cellular processes. This approach can help to confirm whether observed effects are directly due to NIK inhibition or are mediated through its known NF-κB pathways.

Exploration in Other Disease Models (e.g., B cell malignancies, other cancers, metabolic disorders)

Given the involvement of NIK in various signaling pathways and cellular processes, exploring the effects of NIK SMI1 in a broader spectrum of disease models is a critical future direction.

B cell malignancies: NIK plays a crucial role in B cell function and development, and its dysregulation is associated with several B cell malignancies, including multiple myeloma and Hodgkin lymphoma. researchgate.nettandfonline.comfrontiersin.orgnih.govresearchgate.net NIK SMI1 has shown the ability to suppress non-canonical NF-κB activation in primary B cells and TRAF3 mutant multiple myeloma cells. researchgate.netpnas.org Further research is needed to investigate the efficacy of NIK SMI1 in various subtypes of B cell malignancies and to understand the underlying mechanisms of response or resistance. Studies have shown that NIK inhibition can reduce B cell survival and impact germinal center development. frontiersin.orgnih.gov

Other Cancers: Beyond B cell malignancies, NIK dysregulation has been implicated in the development and progression of various other cancers, including breast cancer, melanoma, thyroid cancer, gastric cancer, and pancreatic cancer. nih.govmdpi.com NIK SMI1, or similar NIK inhibitors, could be explored in preclinical models of these cancers to assess their potential as therapeutic agents, either alone or in combination with existing therapies. nih.govmdpi.com Research suggests NIK's involvement in cancer cell survival, proliferation, migration, and invasion. nih.govmdpi.com

Metabolic Disorders: Increased NIK expression and activity have been linked to metabolic disorders associated with inflammation, such as obesity, insulin (B600854) resistance, and diabetes. nih.govtandfonline.comfrontiersin.org Studies in obese mice have shown that NIK is hyperactivated in the liver and can lead to glucose intolerance. nih.govtandfonline.com NIK inhibition has shown potential in mitigating insulin resistance in skeletal muscle in mouse models. tandfonline.com NIK SMI1 could be a valuable tool to further investigate the role of NIK in various metabolic pathways and assess its potential therapeutic utility in these conditions.

Interactive Table 2: Potential Research Areas for NIK SMI1 in Disease Models

| Disease Category | Specific Diseases/Conditions | Relevant NIK Function | Potential Research Focus with NIK SMI1 |

| Autoimmune Diseases | Systemic Lupus Erythematosus, Rheumatoid Arthritis, Periodontitis | Regulation of immune cell activity, inflammatory signaling | Investigating effects on specific immune cell subsets, cytokine production, and disease progression. researchgate.netnih.govtandfonline.comfrontiersin.org |

| B Cell Malignancies | Multiple Myeloma, Hodgkin Lymphoma, DLBCL | B cell survival, proliferation, non-canonical NF-κB activation | Assessing efficacy in different subtypes, understanding resistance mechanisms, combination therapies. researchgate.nettandfonline.comfrontiersin.orgnih.govresearchgate.netpnas.org |

| Other Cancers | Breast Cancer, Melanoma, Thyroid Cancer, Gastric Cancer, Pancreatic Cancer | Cell survival, proliferation, migration, invasion, metabolism, NF-κB activation | Evaluating anti-tumor effects, exploring mechanisms of action, combination strategies. nih.govmdpi.com |

| Metabolic Disorders | Obesity, Insulin Resistance, Diabetes | Glucose homeostasis, inflammation, beta oxidation | Studying impact on insulin sensitivity, glucose metabolism, and inflammatory markers in metabolic tissues. nih.govtandfonline.comfrontiersin.org |

| Inflammatory Diseases | Liver Inflammation, Sepsis | Regulation of inflammatory responses, cytokine production | Examining effects on inflammatory pathways and tissue damage in various inflammatory conditions. researchgate.nettandfonline.com |

| Neurological Diseases | Amyotrophic Lateral Sclerosis | Potential involvement in neuroinflammation and neurodegeneration | Investigating protective effects and mechanisms in relevant models. researchgate.net |

Advanced Methodologies for Studying NIK SMI1's Mechanism

Applying advanced research methodologies will be crucial to fully understand the mechanism of action of NIK SMI1 and the complex roles of NIK. Techniques such as:

Structure-based drug design: Utilizing the crystal structure of NIK and computational modeling can help refine NIK SMI1 or design novel inhibitors with improved potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.netnih.gov

Omics technologies: Transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular changes induced by NIK SMI1 treatment, revealing both NF-κB-dependent and independent effects.

Gene editing techniques (e.g., CRISPR-Cas9): Combining NIK SMI1 treatment with genetic manipulation of NIK or downstream signaling molecules can help to precisely delineate the pathways affected by the inhibitor.

Advanced microscopy and imaging: Techniques allowing for real-time visualization of protein localization, complex formation, and cellular processes can provide deeper insights into how NIK SMI1 affects NIK activity and its downstream consequences. High-content imaging, for example, has been used to monitor the inhibition of nuclear p52 translocation by NIK SMI1. researchgate.netnih.gov

In vivo imaging studies: Real-time in vivo imaging can provide valuable information on the distribution, target engagement, and pharmacodynamic effects of NIK SMI1 in living organisms. google.com

These methodologies, in conjunction with traditional biochemical and cell biology approaches, will be instrumental in fully characterizing NIK SMI1 as a research compound and uncovering the multifaceted roles of NIK in health and disease.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a deeper, systems-level understanding of how NIK inhibition by NIK SMI1 impacts cellular function, the integration of multi-omics data presents a powerful avenue. While direct published studies detailing comprehensive multi-omics analyses specifically using NIK SMI1 are not extensively highlighted in current literature, the principle of integrating genomics, transcriptomics, proteomics, and metabolomics data is highly relevant to NIK research.

Multi-omics approaches allow for the simultaneous measurement of various molecular layers within a biological system. For instance, transcriptomics can reveal changes in gene expression profiles upon NIK SMI1 treatment, indicating which genes are regulated downstream of NIK-mediated non-canonical NF-κB signaling. Proteomics can identify alterations in protein abundance and post-translational modifications, providing insights into the functional effectors of NIK inhibition. Metabolomics can shed light on metabolic pathway rewiring influenced by NIK activity.

Integrating these disparate data types through computational approaches, such as network analysis and machine learning, can help to build a holistic picture of the cellular response to NIK inhibition. This can reveal complex interactions and feedback loops within the non-canonical NF-κB pathway and its interplay with other cellular networks. For example, transcriptomic analysis in sorted B cells has identified NIK/MAP3K14 as a hallmark gene associated with NF-κB and TNF signaling, suggesting the potential for broader 'omics investigations in immune cells treated with NIK SMI1. Such integrated analyses can identify novel biomarkers of NIK activity or inhibition and uncover previously unappreciated roles of NIK in various biological processes. While multi-omics has been applied to understand other diseases and drug targets idrblab.netneobioscience.com, applying these comprehensive strategies directly to NIK SMI1-treated systems holds significant promise for future discoveries in NIK biology.

Development of Advanced Imaging and Reporter Assays for Pathway Analysis

Advanced imaging and reporter assays are crucial for real-time monitoring and detailed spatial analysis of NIK signaling dynamics and the effects of NIK SMI1. Existing research has utilized several valuable techniques. Fluorescence polarization (FP) assays have been employed to directly measure the inhibition of NIK-catalyzed ATP hydrolysis by NIK SMI1, providing a quantitative assessment of its enzymatic potency. idrblab.netguidetopharmacology.org Luciferase reporter gene assays, specifically those driven by NF-κB response elements, have been used to demonstrate the inhibition of NIK-dependent transcriptional activity in cell lines like HEK293. idrblab.netgenecards.orgguidetopharmacology.org High content imaging has allowed for the visualization and quantification of key events in the non-canonical pathway, such as the nuclear translocation of p52 (RelB), confirming that NIK SMI1 effectively inhibits this process. idrblab.netguidetopharmacology.org

The chemical structure of NIK SMI1, which contains an alkyne group, presents an opportunity for the development of advanced imaging probes using click chemistry. guidetopharmacology.orgidrblab.net Click chemistry allows for the specific and efficient conjugation of the alkyne-tagged NIK SMI1 to azide-containing fluorescent dyes or other tags. This could enable researchers to track the distribution and localization of NIK SMI1 within cells and tissues, study its target engagement in situ, and potentially visualize the dynamics of NIK-inhibitor interactions. While click chemistry is used in imaging exosomes idrblab.net, its specific application with NIK SMI1 for advanced biological imaging is a promising future direction.

Further development of sophisticated reporter assays could include the use of fluorescent protein-tagged NIK or downstream signaling components to monitor protein stability, interaction dynamics, and conformational changes in live cells upon NIK SMI1 treatment. FRET-based (Förster Resonance Energy Transfer) or BRET-based (Bioluminescence Resonance Transfer) assays could be designed to study the interaction between NIK and its binding partners or substrates in real-time. These advanced techniques would provide a more nuanced understanding of how NIK SMI1 perturbs the molecular machinery of the non-canonical NF-κB pathway.

Long-Term Implications for Basic Science and Translational Research

The availability of a selective research compound like NIK SMI1 has significant long-term implications for both basic science and translational research.

In basic science, NIK SMI1 serves as an invaluable tool for dissecting the precise functions of NIK and the non-canonical NF-κB pathway. By selectively inhibiting NIK activity, researchers can differentiate NIK-dependent processes from those mediated by other kinases or signaling pathways. This is particularly important given the interconnectedness of cellular signaling networks. Studies using NIK SMI1 have already contributed to understanding NIK's role in B cell survival, immune responses, and the regulation of genes involved in inflammation and osteoclastogenesis. cenmed.comguidetopharmacology.orgidrblab.netgenecards.org Continued use of NIK SMI1 can help to further elucidate the context-specific roles of NIK in various cell types and tissues, uncover novel downstream targets and interacting proteins, and delineate the mechanisms by which NIK contributes to cellular homeostasis and disease pathogenesis. Its use in conditional knockout models can help overcome limitations of germline NIK deficiency, which can cause developmental defects, allowing for the study of NIK inhibition in adult systems.

For translational research, NIK SMI1 represents a promising lead compound and a tool for target validation in diseases where NIK overactivation is implicated. These include inflammatory diseases, autoimmune disorders like systemic lupus erythematosus (SLE) and rheumatoid arthritis, B-cell malignancies, and certain solid tumors. guidetopharmacology.orgjkchemical.comidrblab.net Research using NIK SMI1 in preclinical models of SLE and chronic periodontitis has demonstrated beneficial effects by suppressing disease-relevant pathways. jkchemical.comidrblab.net These findings support the therapeutic potential of NIK inhibition. NIK SMI1 can be used to validate NIK as a drug target in other disease models and to study the potential efficacy and mechanisms of action of NIK inhibition in these contexts. Its favorable pharmacokinetic profile observed in various species cenmed.comidrblab.net further supports its utility in preclinical translational studies. While NIK SMI1 itself may serve as a starting point, research with this compound can inform the design and development of next-generation NIK inhibitors with optimized properties for therapeutic application. The insights gained from basic research using NIK SMI1 will be crucial for identifying patient populations most likely to benefit from NIK-targeted therapies and for developing strategies to monitor therapeutic response.

Q & A

Q. How can researchers determine the structural identity and purity of Nik-smi1 in initial characterization studies?

To confirm structural identity, use nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) for purity assessment. Cross-reference spectral data with synthetic protocols and prior literature. For novel compounds, elemental analysis and mass spectrometry (MS) are essential. Reproducibility requires documenting solvent systems, temperature, and instrumentation parameters in detail .

Q. What experimental frameworks are recommended to assess this compound's biological activity in vitro?

Begin with dose-response assays using cell lines relevant to the hypothesized mechanism. Include positive and negative controls to isolate this compound-specific effects. Use standardized viability assays (e.g., MTT or ATP-based luminescence) and validate findings with orthogonal methods (e.g., flow cytometry for apoptosis). Triplicate experiments and statistical power analysis (e.g., ANOVA) minimize Type I/II errors .

Q. How should researchers formulate hypotheses about this compound's mechanism of action?

Start with a literature review to identify gaps in understanding related compounds. Use bioinformatics tools (e.g., molecular docking or pathway enrichment analysis) to predict targets. Prioritize hypotheses that are falsifiable, such as "this compound inhibits Protein X by competitive binding at Site Y." Validate predictions with knock-down/knock-out models or enzymatic assays .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound's reported efficacy across independent studies?

- Replication: Repeat experiments under identical conditions (e.g., cell passage number, batch of reagents) .

- Meta-analysis: Pool raw data from multiple studies to assess effect size heterogeneity and publication bias .

- Cross-validation: Use orthogonal techniques (e.g., CRISPR interference vs. pharmacological inhibition) to confirm target engagement . Contradictions often arise from variability in experimental models or unaccounted confounding variables (e.g., solvent interactions) .

Q. How can experimental designs isolate this compound's effects in complex biological systems (e.g., in vivo models)?

- Controlled variables: Standardize animal diets, circadian cycles, and genetic backgrounds.

- Pharmacokinetic profiling: Measure plasma/tissue concentrations of this compound over time to correlate exposure with effect.

- Modular assays: Use tissue-specific knockouts or reporter systems (e.g., luciferase-tagged pathways) to disentangle systemic vs. localized effects .

Q. What methodologies address data limitations in this compound's long-term toxicity studies?

- High-content screening: Combine transcriptomics, proteomics, and histopathology to identify off-target effects.

- Alternative models: Use organoids or 3D cultures to simulate chronic exposure without ethical constraints.

- Dose extrapolation: Apply allometric scaling from preclinical models to predict human toxicity thresholds, adjusting for metabolic differences .

Methodological Guidance for Data Analysis

Q. How should researchers handle non-linear dose-response relationships in this compound studies?

- Model selection: Test sigmoidal, biphasic, or hormetic models using tools like GraphPad Prism.

- Mechanistic inference: Pair dose-response data with time-course experiments to distinguish between kinetic and equilibrium effects.

- Reporting standards: Clearly define EC50/IC50 calculation methods and confidence intervals .

Q. What statistical approaches mitigate false positives in high-throughput screening of this compound derivatives?

- Multiple-testing correction: Apply Benjamini-Hochberg or Bonferroni adjustments to p-values.

- Machine learning: Train classifiers on historical screening data to prioritize compounds with structural motifs linked to activity.

- Robust hit criteria: Use Z-score thresholds (>3σ) and replicate concordance to filter noise .

Reproducibility and Ethical Considerations

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

- Detailed protocols: Publish step-by-step synthesis routes, including purification thresholds (e.g., ≥95% purity).

- Open data: Share raw NMR/MS spectra and crystallography data in public repositories.

- Collaborative validation: Partner with independent labs to replicate key findings before publication .

Q. What ethical frameworks apply when studying this compound's dual-use potential (e.g., therapeutic vs. harmful applications)?

- Risk-benefit analysis: Disclose potential misuse in grant proposals and publications.

- Institutional oversight: Engage biosafety committees to review protocols involving pathogenic models or gene editing.

- Transparency: Pre-register studies to distinguish exploratory vs. confirmatory research, reducing HARKing (hypothesizing after results are known) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.